Schaftoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

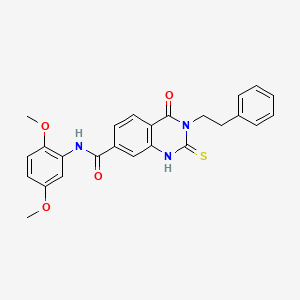

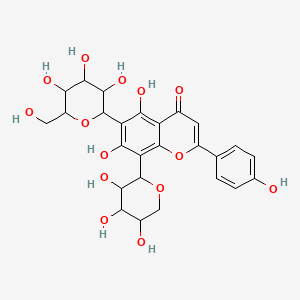

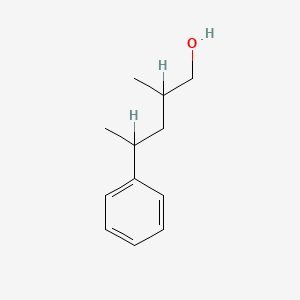

6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin belongs to the class of organic compounds known as flavonoid 8-c-glycosides. Flavonoid 8-C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to 8-position of a 2-phenylchromen-4-one flavonoid backbone. 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin is primarily located in the cytoplasm. Outside of the human body, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin can be found in herbs and spices. This makes 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin a potential biomarker for the consumption of this food product.

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-8-(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is a member of flavonoids and a C-glycosyl compound.

科学研究应用

代谢过程和肾结石治疗

已确定为一种黄酮-C-糖苷的Schaftoside已被研究用于治疗草酸钙肾结石。使用UHPLC-Q-TOF-MS/MS方法的研究发现了健康和模型大鼠中this compound代谢物的显著差异。这项研究对于了解this compound的代谢过程及其在肾结石治疗中的潜在临床应用至关重要(Liu et al., 2020)。

化学结构分析

一项研究探索了this compound的结构,将其确定为6-O-β- d -葡萄糖吡喃基-8-α- l -阿拉伯吡喃基黄烷苷。通过氧化降解和光谱研究实现了这一鉴定,为了解其生化性质奠定了基础(Chopin et al., 1974)。

胆结石预防

一项关于this compound在预防小鼠胆固醇结石疾病中的作用的研究发现,它增加了胆盐的胆汁水平并降低了胆固醇水平,从而降低了胆固醇饱和指数。这表明this compound在治疗胆结石疾病中的潜力(Liu et al., 2017)。

合成技术

使用可扩展的方法从(±)-柚皮素有效地合成了this compound,突出了这种生物活性化合物的大规模生产方法(Shang et al., 2021)。

神经炎症和中风治疗

This compound显示出在治疗缺血性中风相关的神经炎症方面的潜力。一项研究发现,this compound减少了BV2微胶质细胞中的促炎细胞因子,表明其在中风干预中的有效性(Zhou et al., 2019)。

植物防御和生物合成途径

关于植物中(异)Schaftosides的生物合成的研究表明,这些化合物对植物防御至关重要。这项研究为了解高等植物中合成这些生物活性化合物的酶途径提供了见解(Wang et al., 2020)。

脑缺血再灌注损伤

一项关于this compound对脑缺血再灌注损伤影响的研究发现,它通过AMPK/mTOR途径增强自噬,减少凋亡并降低炎症。这表明其作为一种神经保护剂的潜力(Zhang et al., 2022)。

药代动力学建模

开发了一种基于生理的this compound药代动力学模型,用于模拟其血浆浓度曲线,为不同人群的剂量选择提供见解,并突出其抗结石和抗氧化作用(Li et al., 2022)。

环境对this compound含量的影响

研究表明,气候和地理环境显著影响植物中this compound的含量,影响其质量和效力(Hai-xi, 2014)。

资源管理和质量评估

对this compound的主要来源Desmodium styracifolium的资源管理研究强调了生态保护和规范种植的重要性,以确保质量和可持续性(Chun-rong, 2013)。

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51938-32-0, 207461-10-7 |

Source

|

| Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)

![4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1230516.png)

![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)

![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)

![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)

![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)